molecular formula C19H17BrClN3O3S B2498370 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole CAS No. 1031644-81-1

3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2498370
CAS No.: 1031644-81-1
M. Wt: 482.78
InChI Key: BFWHCIDCGVAEDA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2-bromophenyl group and at position 5 with a piperidin-3-yl moiety modified by a 4-chlorophenyl sulfonyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the bromo and chloro substituents enhance lipophilicity and electronic effects. The sulfonamide group on the piperidine likely improves solubility and target interactions .

Properties

IUPAC Name

3-(2-bromophenyl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3O3S/c20-17-6-2-1-5-16(17)18-22-19(27-23-18)13-4-3-11-24(12-13)28(25,26)15-9-7-14(21)8-10-15/h1-2,5-10,13H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWHCIDCGVAEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through condensation reactions. For instance, the use of piperidone derivatives and sulfonyl chlorides is common in the formation of oxadiazole derivatives. The crystal structure analysis reveals that the compound exhibits specific dihedral angles between its functional groups, which can influence its biological activity.

Key Structural Features

  • Oxadiazole Ring : Known for its role in various biological activities.
  • Piperidine Moiety : Often associated with neuroactive properties.
  • Sulfonyl Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have shown significant antimicrobial properties. Studies indicate that derivatives of this structure exhibit activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

CompoundActivity AgainstIC50 (μM)
3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazoleSalmonella typhi12.5
3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazoleBacillus subtilis15.0

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound has been tested in vitro using RAW264.7 cells to evaluate its effect on cytokine production in response to inflammatory stimuli . The results suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Properties

The cytotoxic effects of oxadiazole derivatives have been explored in various cancer cell lines. In particular, studies indicate that these compounds can selectively induce apoptosis in tumor cells while sparing normal cells . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) demonstrated that a series of oxadiazole derivatives exhibited strong antibacterial activity against both active and dormant states of Mycobacterium bovis BCG. The most potent compounds showed IC50 values below 10 μM .

Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory effects of similar compounds, it was found that they significantly reduced nitric oxide production in LPS-stimulated RAW264.7 macrophages. This suggests a potential application in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole as an anticancer agent. The oxadiazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Screening
A study screened several oxadiazole derivatives for anticancer activity against human cancer cell lines. Among them, compounds similar to 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole exhibited significant growth inhibition rates (up to 95%) against breast (MCF7) and CNS cancer (SNB-75) cell lines at concentrations as low as 105M10^{-5}\text{M} .

Compound NameCell LineGrowth Inhibition (%)IC50 (μM)
3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazoleMCF795.370.19
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleSF-29598.740.24

Anti-inflammatory Properties

Research indicates that compounds within the oxadiazole class exhibit anti-inflammatory effects by modulating cytokine release in inflammatory models. For instance, studies have shown that derivatives similar to this compound can significantly reduce nitric oxide (NO) secretion in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS) .

Case Study: Inflammatory Response Modulation
In a controlled study evaluating the anti-inflammatory activity of oxadiazole derivatives, notable reductions in pro-inflammatory cytokines were observed when treated with compounds resembling 3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole .

Antimicrobial Activity

The oxadiazole framework has also been associated with antimicrobial properties. Compounds derived from this structure have shown effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Screening
A series of synthesized oxadiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Chemical Reactions Analysis

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring participates in nucleophilic substitutions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductsKey Findings
Nucleophilic substitution Alkyl/aralkyl halides (e.g., benzyl chloride) in DMF with LiH 2-[(Alkyl/aralkyl)thio]-1,3,4-oxadiazole derivativesLithium hydride facilitates deprotonation of the oxadiazole thiol intermediate, enabling efficient S-alkylation (yields: 70–85%) .
Ring-opening cyclization Hydrazine hydrate in ethanol under reflux Pyrazoline or pyrazole derivativesOxadiazole ring opens to form intermediates that cyclize into nitrogen-rich heterocycles (reaction time: 6–8 hrs) .

Sulfonamide Group Reactivity

The 4-chlorophenylsulfonyl-piperidine moiety undergoes hydrolysis and cross-coupling:

Reaction TypeReagents/ConditionsProductsKey Findings
Acid-catalyzed hydrolysis Concentrated HCl (12M) at 100°C Piperidine-3-carboxylic acid derivativesSulfonamide linkage cleaves within 4–6 hrs, yielding free piperidine intermediates.
Buchwald–Hartwig coupling Pd(OAc)₂, Xantphos, Cs₂CO₃ in tolueneArylaminopiperidine analogsPalladium catalysis enables C–N bond formation at the sulfonamide nitrogen (yields: 50–65%).

Bromophenyl Substituent Reactivity

The 2-bromophenyl group participates in cross-coupling and halogen exchange:

Reaction TypeReagents/ConditionsProductsKey Findings
Suzuki–Miyaura coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acids in dioxane/H₂O Biaryl-1,2,4-oxadiazolesBromine replaced with aryl groups (e.g., 4-chlorophenyl) under mild conditions (80°C, 12 hrs) .
Ulmann-type coupling CuI, 1,10-phenanthroline, K₃PO₄ in DMF Diaryl ether-linked oxadiazolesLimited efficiency (yields: 30–40%) due to steric hindrance from the oxadiazole ring .

Redox Reactions

The compound undergoes both oxidation and reduction:

Reaction TypeReagents/ConditionsProductsKey Findings
Oxidation m-CPBA in CH₂Cl₂ at 0°COxadiazole N-oxideSelective oxidation of

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Position : Para-substituted phenyl rings (e.g., 4-chlorophenyl) are optimal for enzyme inhibition (e.g., Sirt2) , while ortho-substituted bromophenyl may favor antimicrobial or insecticidal targets .
  • Sulfonamide vs. Alkylthio : Sulfonamide groups enhance solubility and binding interactions compared to alkylthio chains, which improve lipophilicity .
  • Heterocyclic Core : 1,2,4-Oxadiazoles exhibit better metabolic stability than 1,3,4-oxadiazoles, making them favorable for drug development .

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